Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound is crucial in the regulation of blood pressure and fluid balance within the human body. It enhances renal guanylate cyclase activity, subsequently increasing the production of cyclic guanosine monophosphate (cyclic GMP), a secondary messenger involved in various physiological processes, including vasodilation and natriuresis .
Prepro-atrial natriuretic factor (56-92) is synthesized from the prepro form of atrial natriuretic peptide, which is primarily produced in the cardiac atria. The synthesis of this peptide fragment can be achieved through solid-phase peptide synthesis techniques, allowing for precise control over its amino acid sequence and structure .
Prepro-atrial natriuretic factor (56-92) belongs to the class of natriuretic peptides, a group of hormones that play significant roles in cardiovascular homeostasis. It is classified as a signaling molecule that acts on guanylate cyclase receptors to influence various physiological responses, particularly those related to cardiovascular and renal function .
The synthesis of prepro-atrial natriuretic factor (56-92) typically employs solid-phase peptide synthesis (SPPS). This method involves:
The typical reagents used in this synthesis include:
Prepro-atrial natriuretic factor (56-92) consists of 37 amino acids with a specific sequence that determines its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 3,359.6 g/mol .
The structural analysis reveals that this peptide contains several critical functional groups that facilitate its interaction with guanylate cyclase receptors, influencing cyclic GMP production within target cells .
During its synthesis, prepro-atrial natriuretic factor (56-92) primarily undergoes peptide bond formation. Under physiological conditions, it does not typically engage in oxidation or reduction reactions but can be subject to enzymatic cleavage by proteases, which may alter its activity and stability .
The reaction conditions are carefully controlled to ensure proper folding and activity of the peptide. Common by-products include truncated or misfolded peptides, which are generally removed during purification processes .
Prepro-atrial natriuretic factor (56-92) exerts its biological effects by binding to guanylate cyclase receptors located on cell membranes. This interaction activates the enzyme, leading to an increase in cyclic GMP levels within cells. Cyclic GMP acts as a secondary messenger that mediates various physiological responses such as:
Prepro-atrial natriuretic factor (56-92) appears as a white to off-white powder when synthesized. It is soluble in water and exhibits stability under controlled storage conditions.
This peptide has specific chemical properties that include:
Relevant data indicate that it maintains its biological activity under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged heat .
Prepro-atrial natriuretic factor (56-92) has diverse applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2